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molecular formula C8H15Br B8693865 7-Bromo-2-methyl-2-heptene

7-Bromo-2-methyl-2-heptene

Cat. No. B8693865
M. Wt: 191.11 g/mol
InChI Key: IVWSRGNSKXGNQU-UHFFFAOYSA-N
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Patent
US04822804

Procedure details

A solution of 11 g of 6-methyl-5-heptenyl tosylate in 100 ml of THF were added 10 ml of HMPA, 50 g of potassium bromide and 300 mg of 18-crown-6, and the resulting mixture was refluxed for 5 hours. After cooling, water was added, and the mixture was concentrated, the residue was extracted with pentane 3 times, the combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate water and saturated brine, dried and concentrated to give 8 g of an oily substance. This oily substance was distilled (bp 70° C./5 mm Hg) to yield 5.7 g of a pure bromide.
Name
6-methyl-5-heptenyl tosylate
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)(O[CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])(=O)=O.CN(P(N(C)C)(N(C)C)=O)C.[Br-:31].[K+].O>C1COCC1.C1OCCOCCOCCOCCOCCOC1>[CH3:11][C:10]([CH3:12])=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][Br:31] |f:2.3|

Inputs

Step One
Name
6-methyl-5-heptenyl tosylate
Quantity
11 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCC=C(C)C)C1=CC=C(C)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
50 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with pentane 3 times
WASH
Type
WASH
Details
the combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 8 g of an oily substance
DISTILLATION
Type
DISTILLATION
Details
This oily substance was distilled (bp 70° C./5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCCCBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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